molecular formula C20H15ClFN5O B15109585 N-(4-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(4-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B15109585
M. Wt: 395.8 g/mol
InChI Key: JNHQRVZBAUJZJM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties

Preparation Methods

The synthesis of N-(4-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in the synthesis include chlorinated and fluorinated aromatic compounds, as well as various catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, pressure adjustments, and the use of continuous flow reactors.

Chemical Reactions Analysis

N-(4-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler molecules in the presence of water and acid or base catalysts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide: Lacks the fluorophenyl group, which may affect its chemical properties and biological activities.

    N-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide:

    8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide: Lacks the chlorophenyl group, which may influence its chemical stability and biological effects.

The uniqueness of this compound lies in the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step heterocyclization and functionalization. A common approach includes:

Core Formation : Reacting substituted pyrazole precursors with triazine derivatives under reflux in THF or dioxane (70–80°C).

Fluoroacylation : Introducing fluorine-containing groups via trifluoroethyl acetate in dioxane at controlled temperatures (10–25°C) to avoid side reactions.

Purification : Column chromatography (e.g., SiO₂, cyclohexane:EtOAc 97:3) to isolate the product .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
HeterocyclizationDiethyl oxalate, THF, 80°C, 12h60–70
FluoroacylationTrifluoroethyl acetate, dioxane, 10°C85–90
PurificationSiO₂ chromatography (97:3 hexane:EtOAc)87

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Structural confirmation requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to assign aromatic protons and methyl groups (e.g., δ 2.3–2.5 ppm for CH₃).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 463.12).
  • X-ray Diffraction (XRD) : For crystalline derivatives, to resolve bond lengths and angles .

Note : Discrepancies in NMR splitting patterns may arise from rotational isomerism; 2D NMR (COSY, HSQC) is recommended for ambiguous cases .

Advanced Research Questions

Q. How can statistical design of experiments (DOE) optimize synthesis yield and purity?

Methodological Answer: DOE minimizes experimental runs while maximizing data output. For this compound:

Factors : Temperature, solvent ratio, catalyst loading.

Response Variables : Yield, purity (HPLC).

Modeling : Central Composite Design (CCD) or Box-Behnken to identify interactions (e.g., THF:dioxane ratio vs. temperature).

Validation : Confirm optimal conditions (e.g., 75°C, THF:dioxane 3:1) in triplicate .

Table 2: DOE Parameters for Reaction Optimization

FactorRangeOptimal ValueImpact on Yield
Temperature (°C)60–9075+22%
Solvent Ratio (THF:Dioxane)1:1–5:13:1+15%
Reaction Time (h)8–1612+10%

Q. What computational strategies predict the compound’s biological activity?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase inhibitors). Focus on π-π stacking between fluorophenyl groups and hydrophobic pockets.

QSAR Modeling : Train models on triazine derivatives’ IC₅₀ data to predict activity against specific enzymes.

Reaction Path Search : Quantum chemical calculations (DFT) to explore metabolic pathways and stability .

Note : Validate predictions with in vitro assays (e.g., enzyme inhibition at 10 µM) .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Cross-Validation : Compare NMR shifts with similar pyrazolo-triazine derivatives (e.g., δ 7.2–7.8 ppm for chlorophenyl protons).

Dynamic Effects : Use variable-temperature NMR to detect conformational changes causing split signals.

Complementary Techniques : IR spectroscopy for carbonyl confirmation (C=O stretch ~1700 cm⁻¹) .

Q. What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

pH Studies : Dissolve in buffers (pH 3–9) and analyze by LC-MS for hydrolysis products (e.g., cleavage of carboxamide group at pH < 2).

Light Sensitivity : UV-vis spectroscopy to assess photodegradation .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Variation Points : Modify substituents (e.g., replace 4-fluorophenyl with 4-CF₃).

Assay Selection : Test against kinase panels (e.g., EGFR, VEGFR2) at 1–100 µM.

Data Analysis : Cluster activity data using PCA to identify critical substituent properties (e.g., logP, H-bond donors) .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

Solvent Volume : Transition from batch to flow chemistry for exothermic steps (e.g., fluoroacylation).

Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexane).

Yield Optimization : DOE-guided adjustment of stoichiometry (e.g., 1.2 equiv. trifluoroethyl acetate) .

Q. How does the compound interact with cytochrome P450 enzymes?

Methodological Answer:

In Vitro Metabolism : Incubate with human liver microsomes (HLMs); quantify metabolites via LC-MS/MS.

Inhibition Assays : Measure IC₅₀ for CYP3A4/2D6 using fluorescent substrates.

Computational Prediction : Use Schrödinger’s Metabolite Predictor to identify oxidation sites (e.g., methyl groups) .

Q. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

Salt Formation : React with HCl or sodium acetate to form water-soluble salts.

Co-Solvents : Use PEG-400 or cyclodextrin complexes (10–20% w/v).

Prodrug Design : Introduce phosphate esters at the carboxamide group .

Q. Data Contradiction Analysis

Q. Conflicting bioactivity data arises between enzyme assays and cell-based studies. How to reconcile this?

Methodological Answer:

Permeability Testing : Measure LogD (octanol-water) to assess cell membrane penetration.

Off-Target Profiling : Use kinome-wide screening to identify unintended interactions.

Metabolite Interference : Test major metabolites (≥10% abundance) in cell assays .

Q. How to address discrepancies in crystallographic vs. computational structural models?

Methodological Answer:

Energy Minimization : Refine computational models using XRD data as constraints.

Torsional Analysis : Compare DFT-calculated dihedral angles with XRD values.

Validation Metrics : Calculate RMSD (<0.5 Å acceptable) .

Q. What methodologies confirm the absence of toxic intermediates in scaled synthesis?

Methodological Answer:

PAT Tools : In-line FTIR or Raman spectroscopy to monitor reaction progress.

Genotoxic Impurity Testing : LC-MS/MS for sulfonate esters or alkyl halides (ICH M7 guidelines).

Residual Solvent Analysis : GC-FID for Class 2 solvents (e.g., dioxane < 380 ppm) .

Properties

Molecular Formula

C20H15ClFN5O

Molecular Weight

395.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C20H15ClFN5O/c1-11-17(13-3-7-15(22)8-4-13)19-25-24-18(12(2)27(19)26-11)20(28)23-16-9-5-14(21)6-10-16/h3-10H,1-2H3,(H,23,28)

InChI Key

JNHQRVZBAUJZJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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